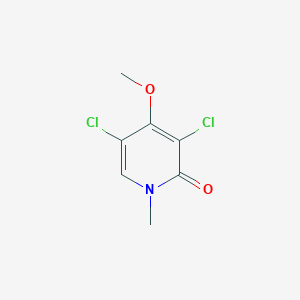
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms at the 3 and 5 positions of the pyridine ring.
Methoxylation: Substitution of a methoxy group at the 4 position.
Methylation: Addition of a methyl group at the 1 position.
Cyclization: Formation of the pyridinone ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes like crystallization or chromatography.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the pyridinone ring.
Substitution: Replacement of chlorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could produce various functionalized pyridinones.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. Detailed studies are required to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-methoxypyridine: Lacks the methyl group at the 1 position.
4-Methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atoms at the 3 and 5 positions.
3,5-Dichloro-1-methylpyridin-2(1H)-one: Lacks the methoxy group at the 4 position.
特性
CAS番号 |
920490-70-6 |
|---|---|
分子式 |
C7H7Cl2NO2 |
分子量 |
208.04 g/mol |
IUPAC名 |
3,5-dichloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |
InChIキー |
PGEQMLCBUMUTAO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=C(C1=O)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
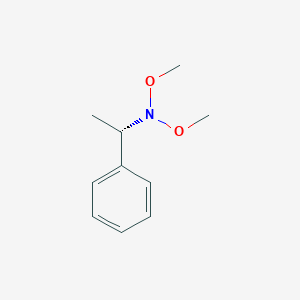
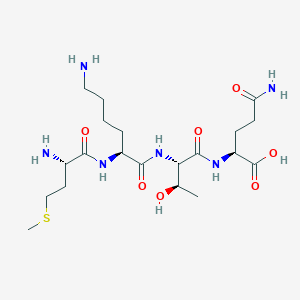
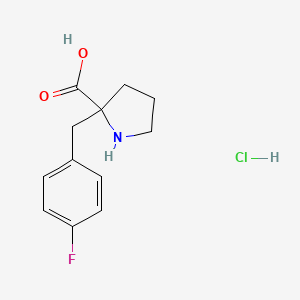
![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
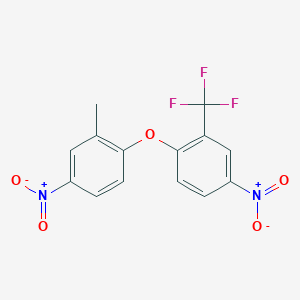
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
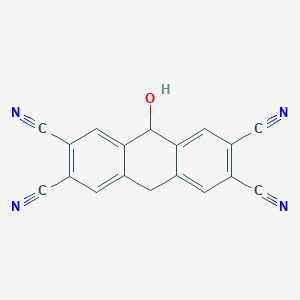
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)

